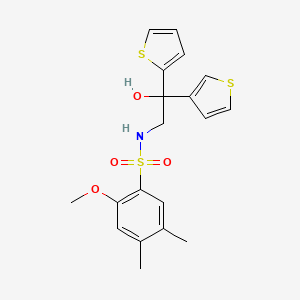

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxyethyl backbone substituted with thiophene-2-yl and thiophene-3-yl groups. The benzenesulfonamide moiety is further modified with methoxy and dimethyl substituents at positions 2, 4, and 5, respectively. While direct experimental data on this specific compound are sparse in the literature, its structural features align with synthetic methodologies and spectroscopic trends observed in related sulfonamide derivatives .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S3/c1-13-9-16(24-3)17(10-14(13)2)27(22,23)20-12-19(21,15-6-8-25-11-15)18-5-4-7-26-18/h4-11,20-21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYZIYVMKWZWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C17H19N O3S

- SMILES Notation : OC(C(=O)O[C@@H]1CN2CCC1CC2)(c3cccs3)c4cccs4

Research indicates that sulfonamide compounds often exhibit their biological effects through the inhibition of specific enzymes and pathways. For this compound:

-

Inhibition of Lipoxygenases :

- The compound has been shown to inhibit lipoxygenases (LOXs), particularly platelet-type 12-lipoxygenase (12-LOX), which plays a critical role in inflammation and cancer progression. Inhibition of this enzyme can lead to reduced production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs) .

- Antiproliferative Activity :

Pharmacological Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Summary of ADME Properties

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

| Bioavailability | High bioavailability observed in preliminary studies |

| Metabolism | Primarily hepatic metabolism |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Lipoxygenase Inhibition :

- Anticancer Activity :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key functional groups in the target compound include:

- Sulfonamide (-SO₂NH-) : Common in bioactive molecules, this group is critical for hydrogen bonding with biological targets.

- Thiophene rings : Electron-rich heterocycles that influence electronic properties and metabolic stability compared to benzene rings.

In contrast, compounds like triflusulfuron methyl ester () feature sulfonylurea linkages and triazine cores, prioritizing herbicidal activity over the thiophene-mediated electronic effects seen in the target compound .

Spectroscopic Comparisons

Infrared (IR) spectroscopy is pivotal for validating structural features. For example:

- C=S stretching (~1243–1258 cm⁻¹) in hydrazinecarbothioamides () is absent in the target compound, which instead exhibits S=O stretches (~1150–1250 cm⁻¹) from the sulfonamide group .

- O-H stretches (~3200–3600 cm⁻¹) in the hydroxyethyl group distinguish the target compound from non-hydroxylated analogs like those in .

Data Table: Key Comparisons with Analogues

Research Implications and Limitations

The absence of direct experimental data on the target compound necessitates reliance on analogous systems. Future work should prioritize:

Synthesis Optimization : Adapting methods from to incorporate thiophene substituents .

Spectroscopic Validation : Confirming functional groups via ¹H/¹³C NMR and IR, as demonstrated in and .

Computational Modeling : Applying DFT () to predict electronic properties and binding affinities .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:

- Thiophene coupling: Use palladium-catalyzed cross-coupling reactions to introduce thiophene rings, ensuring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Sulfonamide formation: React the hydroxyl-thiophene intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Temperature control: Maintain reactions at -20°C to 0°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Purification: Employ column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) to isolate the product. Confirm purity via HPLC (>95%) .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

A combination of spectroscopic and analytical techniques is used:

- NMR spectroscopy: Compare chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 3.1–3.3 ppm) with literature data .

- Mass spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 495.12) and isotopic patterns .

- IR spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .

- Melting point: Consistent melting points (±2°C) across batches indicate purity .

Advanced: How can researchers resolve contradictions in bioactivity data across different batches?

Answer:

Discrepancies may arise from impurities or stereochemical variations. Mitigation strategies include:

- HPLC-MS profiling: Detect trace impurities (e.g., unreacted sulfonyl chloride) that may inhibit bioactivity .

- Chiral chromatography: Separate enantiomers if the hydroxyl group introduces chirality, as stereochemistry impacts receptor binding .

- Dose-response assays: Re-evaluate bioactivity (e.g., antimicrobial IC₅₀) using standardized protocols (e.g., CLSI guidelines) to rule out experimental variability .

Advanced: What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Answer:

- Molecular docking: Model the compound’s binding to enzymes (e.g., bacterial dihydropteroate synthase) using software like AutoDock Vina. The sulfonamide group likely interacts with the pterin-binding pocket via hydrogen bonds .

- Kinetic studies: Measure inhibition constants (Kᵢ) using surface plasmon resonance (SPR) to assess binding affinity .

- Metabolic stability: Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation, informing pharmacokinetic profiles .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

- QSAR studies: Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity using descriptors like logP and polar surface area .

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electron density maps, identifying sites for electrophilic substitution .

- ADMET prediction: Use tools like SwissADME to forecast solubility, permeability, and toxicity early in design .

Basic: What solvents and catalysts are optimal for the critical acylation step?

Answer:

- Solvent: Dichloromethane (DCM) is preferred for its ability to dissolve both polar (sulfonamide) and non-polar (thiophene) intermediates .

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates acylation by activating the sulfonyl chloride .

- Workup: Quench excess reagent with ice-cold methanol, followed by extraction with ethyl acetate (3×50 mL) .

Advanced: How does the compound’s conformational flexibility impact its pharmacological profile?

Answer:

- Rotatable bonds analysis: The hydroxyethyl linker (2 rotatable bonds) allows conformational adaptation to binding pockets, enhancing target engagement .

- NMR NOE experiments: Detect through-space interactions between thiophene and benzene rings to map preferred conformations in solution .

- X-ray crystallography: Resolve crystal structures to identify rigid vs. flexible regions, guiding analog design .

Basic: What are the standard protocols for evaluating the compound’s stability under various storage conditions?

Answer:

- Accelerated degradation studies: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >90% purity indicates stability .

- Light sensitivity: Expose to UV light (320–400 nm) for 48 hours. Absence of new HPLC peaks confirms photostability .

- Solution stability: Dissolve in DMSO (10 mM) and assess precipitation or color change over 72 hours at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.